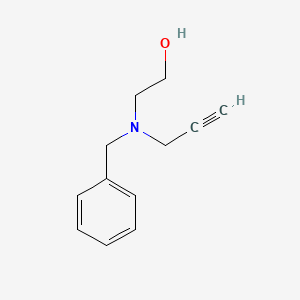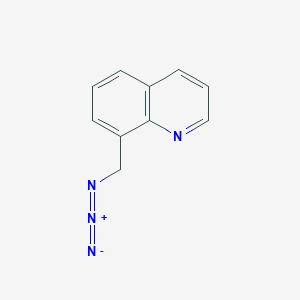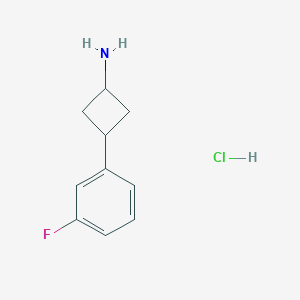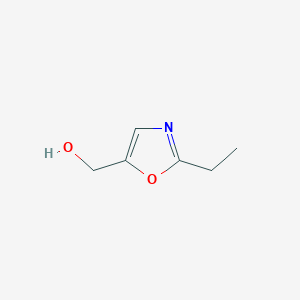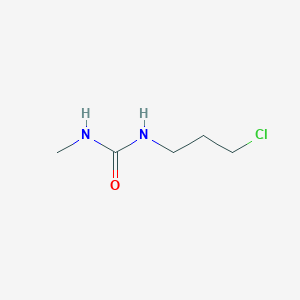
1-(3-Chloropropyl)-3-methylurea
Overview
Description
1-(3-Chloropropyl)-3-methylurea is an organic compound with the molecular formula C5H11ClN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-chloropropyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with methyl isocyanate under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted urea derivatives, alcohols, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloropropyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against specific biological targets.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-methylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-3-methylurea: Unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
1-(3-Chloropropyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical behavior.
1-(3-Chloropropyl)-3-phenylurea:
Uniqueness
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its specific substitution pattern allows for targeted modifications and the development of specialized derivatives .
Properties
IUPAC Name |
1-(3-chloropropyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O/c1-7-5(9)8-4-2-3-6/h2-4H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHQAGNJNRNMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564988 | |
| Record name | N-(3-Chloropropyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-99-8 | |
| Record name | N-(3-Chloropropyl)-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


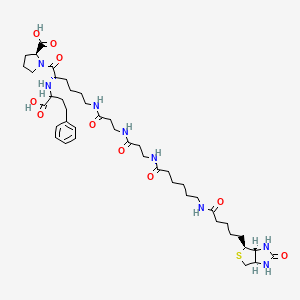
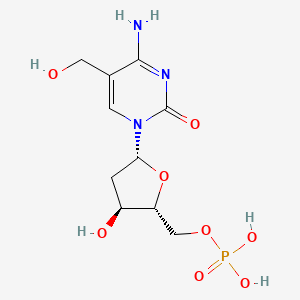
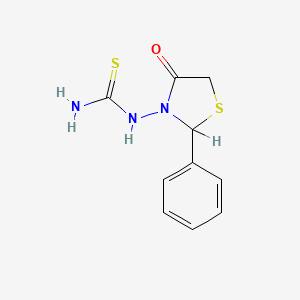
![[2-Hydroxy-3-[(1-oxoallyl)oxy]propyl]trimethylammonium chloride](/img/structure/B3365988.png)
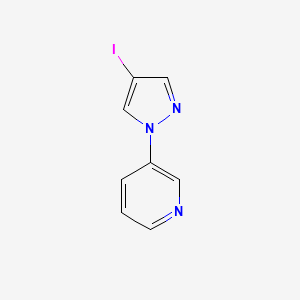
![Cyclohexane,bis[(ethenyloxy)methyl]-](/img/structure/B3366006.png)
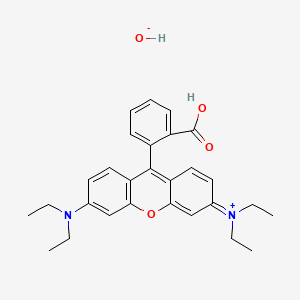
![Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate](/img/structure/B3366023.png)
![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)
